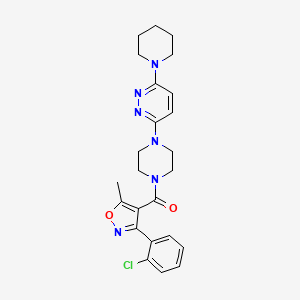

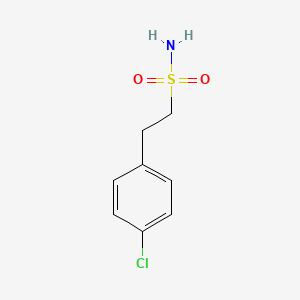

![molecular formula C6H6ClN3O B2741605 Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride CAS No. 689297-88-9](/img/structure/B2741605.png)

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The CAS Number for 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is 1187830-84-7 .

Synthesis Analysis

The most common synthesis of imidazo[1,2-a]pyrazin-8(7H)-one starts from 2,3-dichloropyrazine and consists of cyclization of the intermediate 3-amino-2-chloropyrazine by action of α-halocarbonyl reagents followed by hydrolysis of the resulting 8-chloroimidazo[4,3-a]-pyrazines to imidazo[1,2-a]pyrazin-8(7H)-ones .

Molecular Structure Analysis

The molecular formula of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is C6 H9 N3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Aplicaciones Científicas De Investigación

Luminescence Properties

Imidazo[1,2-a]pyrazin-8(7H)-one compounds, particularly those related to coelenterazine and Cypridina luciferin, are known for their bioluminescence and chemiluminescence properties. These compounds have been studied for their potential applications in bioassays due to their luminescence. For instance, the chemical principles of the luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds have been reviewed, highlighting their applications in marine organism bioluminescence and in chemiluminescence-based bioassays (Teranishi, 2007).

Drug Development and Synthesis

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride serves as a versatile scaffold in organic synthesis and drug development. Its reactivity and multifarious biological activity have been documented, showing its potential in generating new therapeutic agents. Recent advances in the development of imidazo[1,2-a]pyrazines include synthesis methods, reactivity, and biological applications, underlining the compound's role in future drug development (Goel, Luxami, & Paul, 2015).

Kinase Inhibition

Imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been investigated for their inhibitory activity against Aurora kinases. For example, the discovery of a potent, injectable inhibitor of Aurora kinases based on the imidazo-[1,2-a]-pyrazine core demonstrated significant efficacy and target engagement in human tumor xenograft mouse models, showcasing its therapeutic potential (Yu et al., 2010).

Synthesis and Characterization of Derivatives

Further research has focused on the synthesis and biological evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives, such as tetrahydroimidazo[1, 2-a]pyrazine derivatives. These compounds have been synthesized and characterized, with some showing notable inhibitory activity in molecular docking studies and pharmacological evaluations, including antioxidant and antidiabetic activities (Prashanthi et al., 2016).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a versatile scaffold in organic synthesis and drug development

Mode of Action

It is known that the compound has multifarious biological activity , but the specifics of its interaction with its targets and the resulting changes are not well-documented

Biochemical Pathways

This compound is involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . .

Result of Action

It is known that the compound has multifarious biological activity

Direcciones Futuras

Propiedades

IUPAC Name |

7H-imidazo[1,2-a]pyrazin-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.ClH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJEKGCEDUSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)

![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)